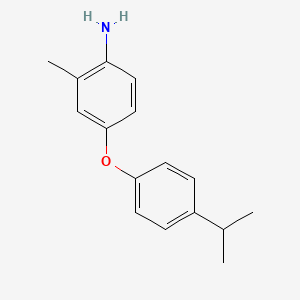![molecular formula C17H21NO B3172868 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine CAS No. 946742-94-5](/img/structure/B3172868.png)
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
Descripción general
Descripción
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is a chemical compound with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.35 g/mol . It falls under the category of biochemicals used primarily in proteomics research . The compound’s structure consists of a tert-butyl-substituted phenoxy group attached to a 2-methylphenylamine moiety.
Molecular Structure Analysis
For a visual representation, refer to the 2D structure or 3D model of the compound .
Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds like "4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine", are widely used in various industrial and commercial products to prevent oxidative damage and extend shelf life. Research indicates these compounds are present in multiple environmental matrices, such as indoor dust, outdoor air particulates, and water bodies. Their detection in human tissues and fluids suggests significant exposure pathways through food intake, dust ingestion, and personal care products. Toxicity studies reveal potential health risks, including liver toxicity, endocrine disruption, and carcinogenicity, highlighting the need for future research on safer alternatives (Liu & Mabury, 2020).
Bioactivities of Phenolic Compounds
Phenolic compounds, akin to "this compound", possess a wide range of bioactivities. Their natural occurrence in bacteria, fungi, plants, and animals suggests a role in ecological and biological systems, often acting as major components of essential oils with significant toxicity to various organisms. This paradox of producing autotoxic substances hints at complex biological functions, possibly including endocidal regulation (Zhao et al., 2020).
Endocrine Disruption by Alkylphenols
Alkylphenols, related to "this compound", are known for their endocrine-disrupting effects in aquatic environments. Originating from various industrial applications, these compounds and their degradation products persist in water bodies, posing risks to human and wildlife health. Innovative removal techniques, including enzymatic treatments, show promise in mitigating these pollutants, yet understanding of their full endocrine activities remains incomplete, necessitating further research for effective environmental management (Olaniyan et al., 2020).
Phenoxy Herbicide Sorption and Environmental Behavior
Phenoxy herbicides, sharing structural similarities with "this compound", exhibit complex behaviors in soil and water, impacting their environmental fate. Sorption to organic matter and minerals plays a crucial role in their mobility, with implications for water pollution and ecosystem health. Understanding the interactions of these compounds with environmental matrices is essential for assessing their risk and informing remediation strategies (Werner et al., 2012).
Propiedades
IUPAC Name |
4-(3-tert-butylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-10-15(8-9-16(12)18)19-14-7-5-6-13(11-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWCUCXZAXRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





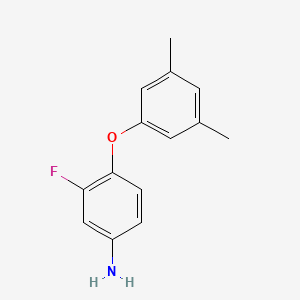
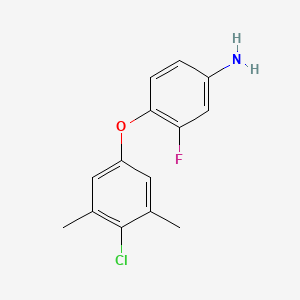
![3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172818.png)

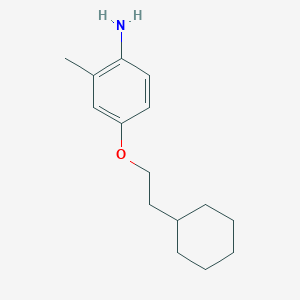

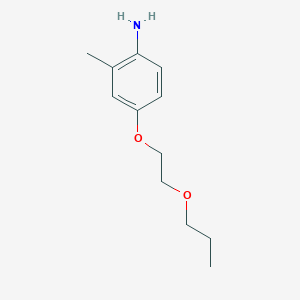
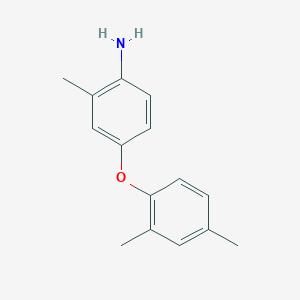
![N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide](/img/structure/B3172862.png)
